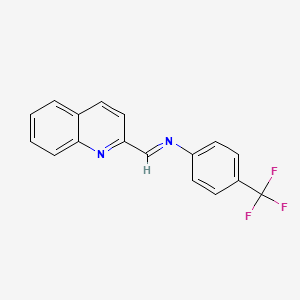
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a C=N bond. This compound is notable for its unique structure, combining a quinoline moiety with a trifluoromethyl-substituted aniline. The presence of the trifluoromethyl group imparts significant chemical stability and unique electronic properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as metal ions or biological macromolecules. The quinoline moiety can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Quinolin-2-ylmethylene)aniline: Lacks the trifluoromethyl group, resulting in different electronic properties.
N-(Pyridin-2-ylmethylene)-4-(trifluoromethyl)aniline: Contains a pyridine ring instead of quinoline, affecting its coordination chemistry.
N-(Quinolin-2-ylmethylene)-4-methylaniline: Substitutes the trifluoromethyl group with a methyl group, altering its chemical stability.
Uniqueness
N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is unique due to the presence of both the quinoline and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific electronic characteristics.
Eigenschaften
CAS-Nummer |
88346-81-0 |
|---|---|
Molekularformel |
C17H11F3N2 |
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H |
InChI-Schlüssel |
JAFWLVGRAMQCCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
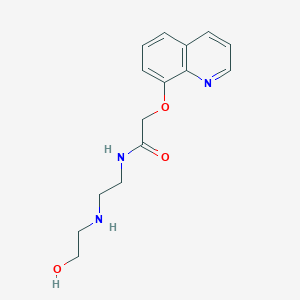
![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
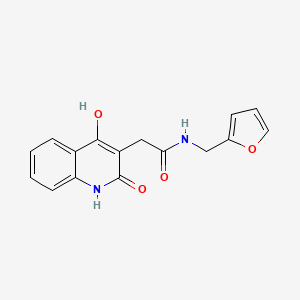

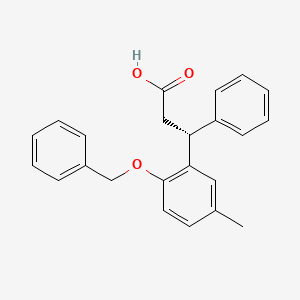
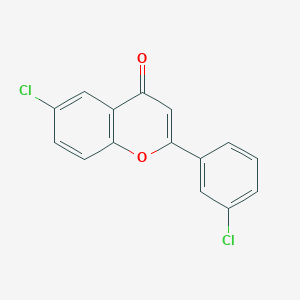
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
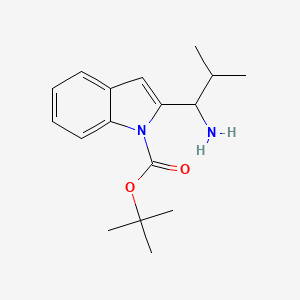
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)

![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)
